Cas no 895645-26-8 (N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

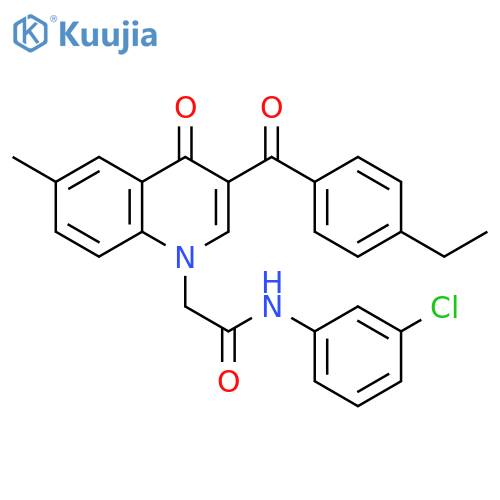

895645-26-8 structure

商品名:N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide

N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質

名前と識別子

-

- 1(4H)-Quinolineacetamide, N-(3-chlorophenyl)-3-(4-ethylbenzoyl)-6-methyl-4-oxo-

- F1609-0301

- N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

- N-(3-chlorophenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

- AKOS001819904

- N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide

- 895645-26-8

- N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide

-

- インチ: 1S/C27H23ClN2O3/c1-3-18-8-10-19(11-9-18)26(32)23-15-30(24-12-7-17(2)13-22(24)27(23)33)16-25(31)29-21-6-4-5-20(28)14-21/h4-15H,3,16H2,1-2H3,(H,29,31)

- InChIKey: YJEOJBUNMOYSNW-UHFFFAOYSA-N

- ほほえんだ: N1(CC(NC2=CC=CC(Cl)=C2)=O)C2=C(C=C(C)C=C2)C(=O)C(C(=O)C2=CC=C(CC)C=C2)=C1

計算された属性

- せいみつぶんしりょう: 458.1397203g/mol

- どういたいしつりょう: 458.1397203g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 33

- 回転可能化学結合数: 6

- 複雑さ: 773

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 66.5Ų

じっけんとくせい

- 密度みつど: 1.304±0.06 g/cm3(Predicted)

- ふってん: 678.0±55.0 °C(Predicted)

- 酸性度係数(pKa): 13.03±0.70(Predicted)

N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1609-0301-2μmol |

N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-26-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1609-0301-1mg |

N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-26-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1609-0301-20mg |

N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-26-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1609-0301-10mg |

N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-26-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| A2B Chem LLC | BA76809-100mg |

N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-26-8 | 100mg |

$697.00 | 2024-04-19 | ||

| Life Chemicals | F1609-0301-10μmol |

N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-26-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1609-0301-20μmol |

N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-26-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1609-0301-40mg |

N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-26-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1609-0301-75mg |

N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-26-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1609-0301-50mg |

N-(3-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

895645-26-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

895645-26-8 (N-(3-chlorophenyl)-2-3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-ylacetamide) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 307-59-5(perfluorododecane)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量